N-(pyridin-4-yl)pyrimidine-2-carboxamide
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Description
“N-(pyridin-4-yl)pyrimidine-2-carboxamide” is a kinked dipodal dipyridine which was originally developed for use in chemotherapy . It is also known as 4-Pyridylnicotinamide (4-PNA) .
Synthesis Analysis
The synthesis of a similar compound, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described in the literature . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Molecular Structure Analysis
The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis
The synthesis of a similar compound, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, involves strong N–H⋯O hydrogen bonds . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions .Mechanism of Action
Target of Action
N-(pyridin-4-yl)pyrimidine-2-carboxamide is a complex compound with potential biological activity. Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound forms strong n–h⋯o hydrogen bonds with its targets, which could lead to changes in the target’s function . The compound’s interaction with its targets could potentially alter cellular processes, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
It’s known that the compound has good solubility, which could potentially impact its bioavailability .
Result of Action
Similar compounds have been reported to have various effects, such as inducing apoptosis and inhibiting cell proliferation .
Action Environment
It’s known that the compound is stable under room temperature conditions .
Properties
IUPAC Name |
N-pyridin-4-ylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-10(9-12-4-1-5-13-9)14-8-2-6-11-7-3-8/h1-7H,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYUZZWLPMZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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